1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride
CAS No.: 200933-15-9
Cat. No.: VC20163958
Molecular Formula: C23H18ClF3N2
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200933-15-9 |
|---|---|
| Molecular Formula | C23H18ClF3N2 |
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride |
| Standard InChI | InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H |
| Standard InChI Key | DNQJQJGCVRZCJI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure comprises an imidazole ring linked to a trityl group (triphenylmethyl) bearing a trifluoromethyl (-CF₃) substituent at the 3-position of one phenyl ring. Key properties include:
Spectroscopic Data
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¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 6.8–7.1 ppm), and CF₃ group (no direct proton signal) .
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¹³C NMR: CF₃ carbon resonates at ~120 ppm (quartet, J = 288 Hz).
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IR: Stretching vibrations for C-F (1120–1250 cm⁻¹) and imidazole N-H (3400 cm⁻¹) .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or tritylation reactions:
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Tritylation of Imidazole:
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Phosphorus Trichloride-Mediated Coupling:
Key Reaction Conditions
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Temperature | 40–100°C | 69–90% | |
| Solvent | Chloroform, toluene | - | |
| Catalyst | Triethylamine | - |
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic media.
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Reactivity: Participates in imidazole-specific reactions (e.g., alkylation, metal coordination).
Lipophilicity and Solubility
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LogP: Estimated at 3.51 (high lipophilicity due to CF₃ and trityl groups).
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Aqueous Solubility: <0.1 mg/mL, necessitating formulation with solubilizing agents .
Biological Activity and Applications
Pharmacological Relevance
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Enzyme Inhibition: Tritylimidazoles inhibit insulin-degrading enzyme (IDE) with IC₅₀ values <1 µM, suggesting potential in diabetes and Alzheimer’s research .
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Cytotoxicity: Analogues with CF₃ groups show selective toxicity against cancer cell lines (e.g., HeLa) .
Future Research Directions
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